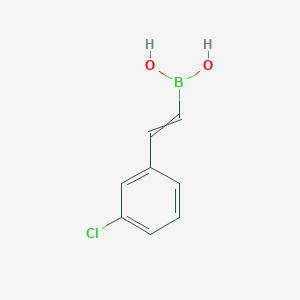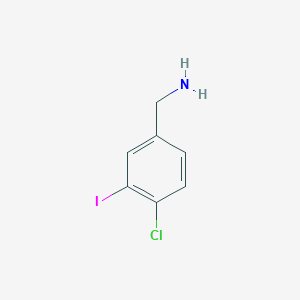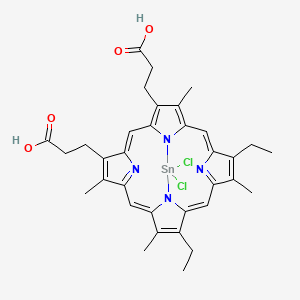
SN(IV)Mesoporphyrinixdichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is significant in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most established method for preparing SN(IV)Mesoporphyrinixdichloride involves refluxing the porphyrin with SnCl₂•2H₂O in pyridine as a solvent . an alternative method involves treating porphyrin with SnCl₂•2H₂O in chloroform, dichloromethane, and toluene as solvents containing 25–50% ethanol as a co-solvent . This reaction works smoothly and involves simple work-up and straightforward chromatographic purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory methods mentioned above can be scaled up for industrial purposes. The use of safer solvents and efficient purification techniques is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
SN(IV)Mesoporphyrinixdichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is soluble in solvents and can be used for the reduction of metal ions like Sn(IV) .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include SnCl₂, chloroform, dichloromethane, toluene, and ethanol . The reaction conditions typically involve refluxing or treating the compound with these reagents under controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction between this compound and SnCl₂ yields a red-brown solution .
Wissenschaftliche Forschungsanwendungen
SN(IV)Mesoporphyrinixdichloride has a wide range of scientific research applications:
Chemistry: It is used in the study of heme degradation and as an inhibitor of heme oxygenase.
Biology: It is used to explore the physiological roles of heme oxygenase and HO-1 expression.
Medicine: It has been observed to block bilirubin production, thus decreasing heme oxygenase activity in test models of hyperbilirubinemia.
Industry: It is used in the development of photocatalysts for the degradation of organic pollutants.
Wirkmechanismus
SN(IV)Mesoporphyrinixdichloride exerts its effects by inhibiting heme oxygenase, an enzyme responsible for the degradation of heme . This inhibition leads to a decrease in heme oxygenase activity, which in turn reduces the production of bilirubin and other heme degradation products. The molecular targets and pathways involved include the inhibition of hepatic, renal, and splenic HO activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) mesoporphyrin: Another porphyrin derivative with similar inhibitory effects on heme oxygenase.
Zn(II)-Sn(IV)-Zn(II) porphyrin triads: These compounds exhibit similar photocatalytic degradation properties.
Uniqueness
SN(IV)Mesoporphyrinixdichloride is unique due to its potent inhibitory effects on heme oxygenase and its wide range of applications in various scientific fields. Its ability to inhibit heme oxygenase activity in multiple organs makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C34H36Cl2N4O4Sn |
|---|---|
Molekulargewicht |
754.3 g/mol |
IUPAC-Name |
3-[5-(2-carboxyethyl)-22,22-dichloro-14,19-diethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI-Schlüssel |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C5N4[Sn](N2C1=CC6=NC(=C5)C(=C6C)CC)(Cl)Cl)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


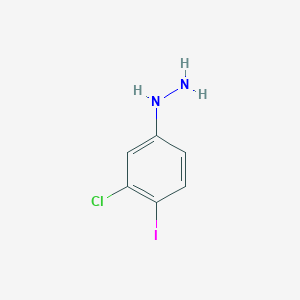
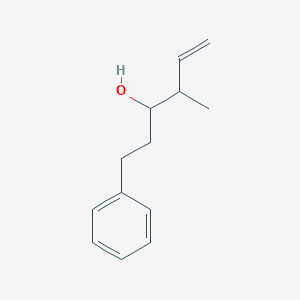
![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
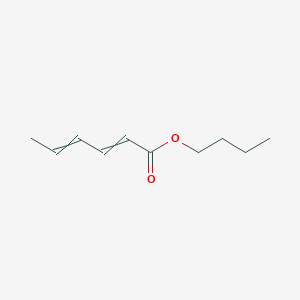
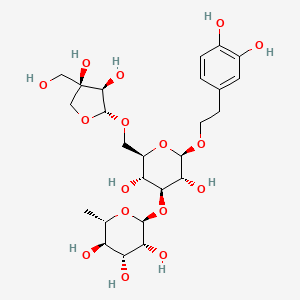
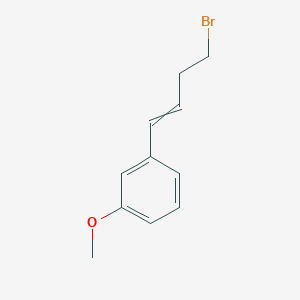
![3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B12438388.png)

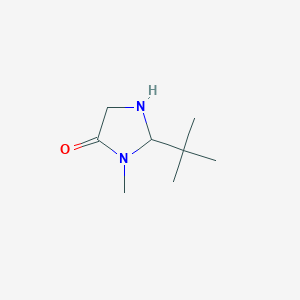
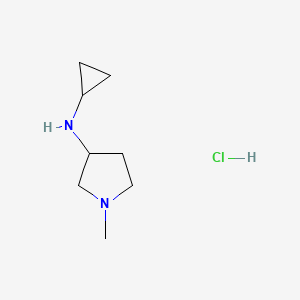
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
